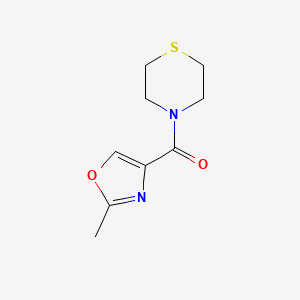
4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine is a heterocyclic compound that contains both oxazole and thiomorpholine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine typically involves the formation of the oxazole ring followed by the introduction of the thiomorpholine moiety. One common method involves the cyclization of a suitable precursor, such as an α-haloketone, with an amine to form the oxazole ring. The thiomorpholine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
化学反应分析
Types of Reactions
4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazoline and oxazolidine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
科学研究应用
Chemistry
In chemistry, 4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance.
作用机制
The mechanism of action of 4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine involves its interaction with specific molecular targets. The oxazole ring can interact with nucleophilic sites on enzymes or receptors, while the thiomorpholine ring can form stable complexes with metal ions or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2-Methyl-1,3-oxazol-4-yl)methanol
- (2-Methyl-1,3-oxazol-4-yl)aniline
- (2-Methyl-1,3-oxazol-4-yl)acetate
Uniqueness
4-(2-Methyl-1,3-oxazole-4-carbonyl)thiomorpholine is unique due to the presence of both oxazole and thiomorpholine rings in its structure. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that contain only one of these rings. Additionally, the combination of these rings can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.
属性
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-7-10-8(6-13-7)9(12)11-2-4-14-5-3-11/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKHKWBGYCUSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Cyclohexyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2760238.png)
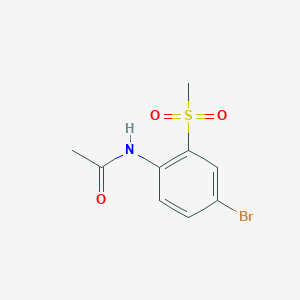
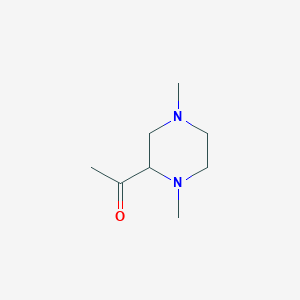
![6-(3,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2760244.png)

![1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B2760247.png)
![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)
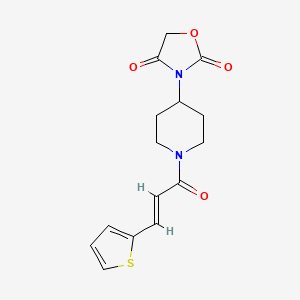
![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)


![4-FLUORO-N-[5-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2760258.png)
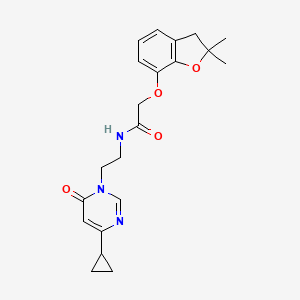
![2-[1-(Hydroxymethyl)cyclopropyl]-N,N-dimethylacetamide](/img/structure/B2760261.png)
